molecular formula C20H26N4O4 B6487465 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-17-9

8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6487465
CAS No.: 942006-17-9
M. Wt: 386.4 g/mol
InChI Key: JWBWKOIWIMBFPA-UHFFFAOYSA-N
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Description

The compound “8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . It has a molecular formula of C14H17N3O2 and a molecular weight of 259.3 .


Molecular Structure Analysis

The molecular structure of this compound is based on the triazaspiro[4.5]decane scaffold, which is a type of spiro compound. Spiro compounds are organic compounds with two or more rings that share a single atom .


Physical And Chemical Properties Analysis

This compound has a melting point of 259-261 °C and a predicted density of 1.29±0.1 g/cm3 . Its storage temperature should be at room temperature, and it should be sealed in dry conditions .

Future Directions

The future directions for this compound could involve further exploration of its uses in the synthesis of other compounds, particularly spirohydantoins . Additionally, more research could be done to fully understand its physical and chemical properties, safety profile, and potential applications in various fields.

Properties

IUPAC Name

8-benzyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c25-17(23-10-12-28-13-11-23)15-24-18(26)20(21-19(24)27)6-8-22(9-7-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBWKOIWIMBFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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